molecular formula C16H17NO2 B2386216 (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 433954-04-2

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2386216
CAS No.: 433954-04-2
M. Wt: 255.317
InChI Key: HVMAATQPQQAMAU-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a furan ring and a mesityl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the condensation of furan-2-carbaldehyde with mesitylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The furan ring and mesityl group contribute to the compound’s binding affinity and specificity. Additionally, the acrylamide moiety can form covalent bonds with nucleophilic residues in the target enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)acrylonitrile: Similar structure but with a nitrile group instead of an acrylamide moiety.

    (E)-3-(furan-2-yl)acrylohydrazide: Contains a hydrazide group instead of an acrylamide moiety.

    (E)-3-(furan-2-yl)-N-hydroxyacrylamide: Features a hydroxy group on the acrylamide moiety

Uniqueness

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and binding properties. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAATQPQQAMAU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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